BenchChemオンラインストアへようこそ!

2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-

CYP1A2 inhibition drug-drug interaction theophylline metabolism

2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- (CAS 103876-32-0), also designated (±)-4-(3-ethoxy-2-hydroxypropoxy)acrylanilide or simply M-1, is a synthetic acrylanilide derivative with a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol. The compound was originally disclosed as part of a series of amide anti-allergic agents in European Patent EP0178073A1 (Taiho Pharmaceutical).

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 103876-32-0
Cat. No. B12745826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-
CAS103876-32-0
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCCOCC(COC1=CC=C(C=C1)NC(=O)C=C)O
InChIInChI=1S/C14H19NO4/c1-3-14(17)15-11-5-7-13(8-6-11)19-10-12(16)9-18-4-2/h3,5-8,12,16H,1,4,9-10H2,2H3,(H,15,17)
InChIKeyUJWKPRGWXMFUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- (CAS 103876-32-0): Chemical Identity, Molecular Profile, and Primary Pharmacological Provenance


2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- (CAS 103876-32-0), also designated (±)-4-(3-ethoxy-2-hydroxypropoxy)acrylanilide or simply M-1, is a synthetic acrylanilide derivative with a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol . The compound was originally disclosed as part of a series of amide anti-allergic agents in European Patent EP0178073A1 (Taiho Pharmaceutical) [1]. Crucially, it is established as the major pharmacologically active metabolite of the oral anti-allergic immunomodulator suplatast tosilate (IPD-1151T) [2].

Why Suplatast Tosilate or Other In-Class Metabolites Cannot Substitute for 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- in Analytical and Pharmacological Workflows


Although suplatast tosilate and its other metabolite M-2 share the identical 3-ethoxy-2-hydroxypropoxy pharmacophore on the phenyl ring, 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- differs critically in its acryloyl side-chain, which drives a unique confluence of (i) quantitatively distinct cytochrome P450 (CYP1A2) inhibitory potency compared to the parent drug [1], (ii) a divergent, delayed plasma pharmacokinetic time-course [2], and (iii) a specific metabolic fate dominated by glutathione conjugation rather than simple hydrolysis [2]. Consequently, generic or expedient substitution with the parent drug, another metabolite, or a different anti-allergic acrylanilide would yield both inaccurate bioanalytical quantification and invalid pharmacological readouts.

Quantitative Differentiation Evidence Guide for 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- (M-1) vs. Suplatast Tosilate and Related Comparators


CYP1A2-Mediated Drug Interaction Risk: M-1 Exhibits an 11% Lower Ki (Greater Inhibitory Potency) than the Parent Drug Suplatast Tosilate

In rat liver microsomal preparations, 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- (M-1) competitively inhibited the CYP1A2-mediated 1-demethylation of theophylline to 1,3-dimethyluric acid (DMU) with an inhibition constant (Ki) of 731 μM. By direct comparison, the parent compound suplatast tosilate (ST) yielded a Ki of 822 μM under identical experimental conditions, representing an 11% lower Ki (i.e., stronger inhibitory potency) for the metabolite [1].

CYP1A2 inhibition drug-drug interaction theophylline metabolism

Plasma Pharmacokinetic Differentiation: M-1 Achieves a Delayed Tmax of 2 Hours with Slow Elimination Compared to the Rapidly Disappearing Parent Drug

After oral administration of 14C-labeled suplatast tosilate to Sprague-Dawley rats, the intact parent drug base was abundant in plasma at 1 hour post-dose but became virtually undetectable shortly thereafter. In contrast, the M-1 metabolite reached its maximum plasma concentration (Tmax) at 2 hours and then declined with a markedly slower elimination phase, establishing M-1 as the sustained systemic exposure species [1].

pharmacokinetics Tmax metabolite exposure

Validated Bioanalytical LC-ESIMS Method for M-1 in Human Plasma: LLOQ 0.15 ng/mL and Linear Range 0.15–60.0 ng/mL with High Accuracy (RE <3.1%)

A fully validated liquid chromatography/electrospray ionization mass spectrometry (LC/ESIMS) method for the quantification of M-1 in human plasma has been published. The method employs diethyl ether liquid-liquid extraction, separation on a C18 column with a mobile phase of acetonitrile–10 mM ammonium acetate containing 0.1% formic acid (28:72, v/v), and ESIMS detection. The assay demonstrated a linear calibration range of 0.15 to 60.0 ng/mL, with a lower limit of quantification (LLOQ) of 0.15 ng/mL. Intra- and inter-run precision expressed as relative standard deviation (RSD) remained below 8.6%, and accuracy expressed as relative error (RE) remained within ±3.1% across all quality control levels [1].

LC-MS method validation therapeutic drug monitoring bioanalytical standard

Absence of Sex-Dependent Pharmacokinetics: M-1 Displays Comparable Disposition Parameters in Male and Female Rats

When M-1 was administered intravenously at a dose of 6.6 mg/kg to both male and female Sprague-Dawley rats, no significant sex-related differences were detected in the pharmacokinetic parameters of M-1 itself or of its downstream metabolites. This finding indicates that the metabolic disposal of M-1 proceeds via sex-independent pathways, in contrast to the parent drug suplatast tosilate, whose pharmacokinetics can exhibit sex-related variation [1].

sex difference preclinical pharmacokinetics metabolism

Metabolic Fate Divergence: M-1 is Predominantly Cleared via Glutathione Conjugation and the Mercapturic Acid Pathway, Unlike the Parent Drug

Following oral administration of 14C-suplatast tosilate, the M-1 metabolite undergoes extensive glutathione conjugation, leading to biliary and urinary excretion of five identified thiol-linked metabolites: M-1-GSH, M-1-Cys•Gly, M-1-Cys, M-1-Ac•Cys, and M-1-Ac•Cys(S→O). Approximately 52% of biliary radioactivity and 11% of urinary radioactivity were accounted for by these identified M-1-derived conjugates. In contrast, the parent drug suplatast base is primarily excreted unchanged or as simple hydrolysis products [1].

glutathione conjugation mercapturic acid pathway reactive metabolite

Prioritized Application Scenarios for 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- (M-1) Based on Verifiable Quantitative Differentiation


Clinical Pharmacokinetic and Bioequivalence Studies of Suplatast Formulations

The validated LC-ESIMS method for M-1 in human plasma (LLOQ 0.15 ng/mL, RE <±3.1%) [1] mandates the use of certified M-1 reference material as the primary analytical standard. Regulatory pharmacokinetic and bioequivalence submissions for suplatast products inherently require the quantitation of the active metabolite M-1, not the parent drug, making high-purity M-1 an indispensable procurement item for contract research organizations and hospital laboratories.

In Vitro CYP1A2-Mediated Drug-Drug Interaction (DDI) Screening Panels

The 11% higher competitive inhibitory potency of M-1 (Ki = 731 μM) relative to suplatast (Ki = 822 μM) toward CYP1A2 [1] positions M-1 as the correct probe substrate for reaction phenotyping and DDI risk assessment studies involving concomitant theophylline, caffeine, or other CYP1A2 substrates. Substituting suplatast would systematically underestimate inhibitory risk.

Reactive Metabolite and Idiosyncratic Hepatotoxicity Screening

The glutathione-dependent metabolic fate of M-1, with five identified thioether conjugates excreted in bile (52% of biliary radioactivity) [1], makes authentic M-1 the essential substrate for in vitro covalent protein binding assays, glutathione trapping experiments, and high-content hepatotoxicity screening panels aimed at detecting acryloyl-mediated bioactivation.

Preclinical Metabolism Studies Utilizing Sex-Pooled Animal Cohorts

The documented absence of sex-dependent pharmacokinetics for intravenously administered M-1 (6.6 mg/kg in male and female Sprague-Dawley rats) [1] supports the use of M-1 as a consistent internal standard or dosing analyte in preclinical studies that combine male and female animals, obviating the need for sex-specific data correction and simplifying statistical analysis.

Quote Request

Request a Quote for 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.